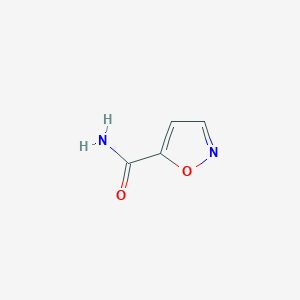

Isoxazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-4(7)3-1-2-6-8-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIBSRXKQRYPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427255 | |

| Record name | isoxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89032-77-9 | |

| Record name | isoxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isoxazole-5-carboxamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole core is a privileged scaffold in medicinal chemistry, with isoxazole-5-carboxamide derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis and characterization of isoxazole-5-carboxamides. It details robust experimental protocols for their preparation, including the synthesis of key isoxazole-5-carboxylate precursors. Furthermore, this guide presents a systematic summary of characterization data, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to aid in structural elucidation. Visual representations of a general synthetic workflow and a relevant biological signaling pathway are also provided to enhance understanding.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts unique electronic and steric properties, making them attractive moieties in drug design. The this compound functionality, in particular, has been identified as a key pharmacophore in numerous biologically active molecules. The amide linkage at the 5-position allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. This guide will focus on the practical aspects of synthesizing and characterizing these promising compounds.

Synthetic Methodologies

The synthesis of isoxazole-5-carboxamides typically involves a multi-step process, beginning with the formation of an isoxazole-5-carboxylic acid or its ester derivative, followed by amide bond formation. The two primary routes to the isoxazole-5-carboxylate core are the reaction of a β-ketoester with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Synthesis of Isoxazole-5-carboxylate Precursors

Method A: From β-Ketoesters and Hydroxylamine

This method involves the condensation of a β-ketoester with hydroxylamine. The regioselectivity of the cyclization can be influenced by reaction conditions, particularly pH.

Method B: 1,3-Dipolar Cycloaddition

This powerful and versatile method involves the [3+2] cycloaddition of an in situ generated nitrile oxide with an alkyne, such as ethyl propiolate, to yield the corresponding isoxazole-5-carboxylate.

Hydrolysis of Isoxazole-5-carboxylates

The ester precursor is typically hydrolyzed to the corresponding carboxylic acid under basic conditions before the final amide coupling step.

Amide Bond Formation

The final step is the coupling of the isoxazole-5-carboxylic acid with a desired amine. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), are commonly employed to facilitate this reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (via Method A)

-

Materials: Benzaldehyde oxime (1 g, 8.33 mmol), Chloramine-T (2.33 g, 8.33 mmol), ethyl acetoacetate (2.16 g, 16.6 mmol), ethyl alcohol (20 ml).

-

Procedure:

-

A mixture of benzaldehyde oxime, chloramine-T, and freshly distilled ethyl acetoacetate in ethyl alcohol is stirred at 10°C for approximately 6 hours.[1][2]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is evaporated under vacuum.

-

The resulting solid is recrystallized from hot ethanol to yield single crystals of the title compound.[1][2]

-

Protocol 2: Synthesis of Ethyl 3-aryl-isoxazole-5-carboxylate (via Method B: 1,3-Dipolar Cycloaddition)

-

Materials: Aryl aldoxime (1.0 eq.), triethylamine (1.1 eq.), N-chlorosuccinimide or sodium hypochlorite solution, ethyl propiolate (1.2 eq.), dichloromethane or THF, ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

Nitrile Oxide Generation: Dissolve the aryl aldoxime in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask. Add triethylamine.[3]

-

Cool the mixture in an ice bath.

-

Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture. Monitor the reaction progress by TLC.[3]

-

Cycloaddition: Once the formation of the nitrile oxide is complete (as indicated by TLC), add ethyl propiolate to the reaction mixture.[3]

-

Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).[3]

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[3]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

-

Protocol 3: Hydrolysis of Ethyl Isoxazole-5-carboxylate

-

Materials: Ethyl isoxazole-5-carboxylate derivative, 5% Sodium Hydroxide (NaOH) solution, 2 N Hydrochloric acid (HCl), ethanol.

-

Procedure:

-

Treat the ethyl isoxazole-carboxylate with a 5% NaOH solution and stir at room temperature for 4 hours.

-

After the reaction is complete, acidify the reaction mixture with 2 N HCl.

-

The solid carboxylic acid that separates out is collected and recrystallized from ethanol.

-

Protocol 4: Synthesis of N-Aryl-isoxazole-5-carboxamide (Amide Coupling)

-

Materials: Isoxazole-5-carboxylic acid (1 eq.), aniline derivative (1 eq.), EDC (1.1 eq.), HOBt (1.1 eq.), N,N-Diisopropylethylamine (DIPEA) (0.6 eq.), N,N-Dimethylformamide (DMF), ethyl acetate, water.

-

Procedure:

-

Dissolve the isoxazole-5-carboxylic acid, aniline derivative, EDC, and HOBt in DMF.

-

Cool the mixture to 0°C and add DIPEA.

-

Stir the reaction mixture at room temperature.

-

Upon completion, add cool water to the reaction mixture.

-

If a precipitate forms, filter the solid. Otherwise, extract the product with ethyl acetate.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

-

Data Presentation: Characterization of Isoxazole-5-carboxamides

The structural confirmation of synthesized isoxazole-5-carboxamides and their intermediates relies on a combination of spectroscopic techniques. Below are tables summarizing typical characterization data.

Table 1: Physicochemical and Mass Spectrometry Data for Representative Isoxazole-5-carboxamides

| Compound | Molecular Formula | Yield (%) | M.P. (°C) | ESI-MS (m/z) [M+H]⁺ |

| N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | C₁₉H₁₇ClN₂O₄ | 67 | 193-195 | 373.0894 |

| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | C₁₈H₁₃F₃N₂O₂ | 59 | 148-150 | 347.0995 |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | C₁₈H₁₃F₃N₂O₃ | 67.5 | 158-160 | 363.0958 |

| 5-Methyl-3-phenyl-N-(4-(methylthio)phenyl)isoxazole-4-carboxamide | C₁₈H₁₆N₂O₂S | 81 | 144-146 | 325.1008 |

| N-(Naphthalen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide | C₂₁H₁₆N₂O₂ | 79 | 142-144 | 361.0948 |

(Data sourced from Hawash et al., 2022)[4]

Table 2: ¹H NMR Spectral Data (δ, ppm) for Representative Isoxazole-5-carboxamides (in DMSO-d₆)

| Compound | NH (s) | Aromatic-H (m) | -OCH₃ (s) | -CH₃ (s) |

| N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | 9.20 | 7.14-7.88 | 3.79, 3.64 | 2.67 |

| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | 10.78 | 7.50-8.14 | - | 2.63 |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | 10.66 | 7.37-7.76 | - | 2.60 |

| 5-Methyl-3-phenyl-N-(4-(methylthio)phenyl)isoxazole-4-carboxamide | 10.45 | 7.28-7.70 | - | 2.46 |

| N-(Naphthalen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide | 10.56 | 7.13-7.71 | - | 2.61 |

(Data sourced from Hawash et al., 2022)[4]

Table 3: ¹³C NMR Spectral Data (δ, ppm) for Representative Isoxazole-5-carboxamides (in DMSO-d₆)

| Compound | C=O | Isoxazole-C | Aromatic-C | Other |

| N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | 172.41 | 160.65, 116.74, 107.94 | 148.57, 144.75, 130.68, 129.39, 128.86, 128.30, 126.58, 113.78, 112.79 | 56.99, 56.94 (-OCH₃), 12.83 (-CH₃) |

| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | Not specified | 160.69, 113.53 | 155.64, 144.57, 138.26, 130.60, 129.32, 128.43, 128.20, 122.20, 121.60 | 12.40 (-CH₃) |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | 170.59 | 160.61, 113.53 | 155.64, 144.57, 138.26, 130.60, 129.32, 128.43, 128.20, 122.20, 121.60 | 12.40 (-CH₃) |

| 5-Methyl-3-phenyl-N-(4-(methylthio)phenyl)isoxazole-4-carboxamide | 170.35 | 160.30, 113.75 | 160.65, 136.50, 133.41, 130.58, 129.31, 128.52, 128.20, 127.54, 120.84 | 15.94 (-SCH₃), 12.38 (-CH₃) |

| N-(Naphthalen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide | 170.46 | 160.41, 113.72 | 160.69, 143.51, 138.50, 130.60, 130.10, 129.33, 128.92, 128.53, 128.22, 126.37, 125.65, 123.65, 120.60 | 12.47 (-CH₃) |

(Data sourced from Hawash et al., 2022)[4]

Table 4: FT-IR Spectral Data (cm⁻¹) for Representative Isoxazole-5-carboxamides

| Compound | Amide C=O Stretch |

| N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | 1666.46 |

| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | 1680.73 |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | 1659.55 |

| 5-Methyl-3-phenyl-N-(4-(methylthio)phenyl)isoxazole-4-carboxamide | 1650.32 |

| N-(Naphthalen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide | 1650.24 |

(Data sourced from Hawash et al., 2022)[4]

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of isoxazole-5-carboxamides.

References

A Technical Guide to the Discovery of Novel Isoxazole-5-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel isoxazole-5-carboxamide derivatives. The isoxazole ring is a cornerstone in medicinal chemistry, recognized for its ability to serve as a scaffold in a wide array of pharmacologically active compounds.[1][2][3][4] Derivatives built upon this five-membered heterocycle exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them highly attractive for drug discovery programs.[1][2][5] This document details the synthetic methodologies, structure-activity relationships (SAR), and key biological findings related to this promising class of compounds.

General Synthesis and Discovery Workflow

The discovery of novel this compound derivatives typically follows a structured workflow, beginning with chemical synthesis and progressing through a cascade of biological assays to identify lead compounds.

Caption: General workflow from synthesis to lead optimization.

A prevalent and effective method for synthesizing these derivatives is the amide coupling reaction. This involves reacting an isoxazole-carboxylic acid intermediate with various aniline derivatives.

Caption: Amide coupling reaction for synthesis.

Biological Activities and Data

This compound derivatives have been extensively evaluated for a range of therapeutic applications. The functional groups attached to the core structure play a critical role in determining the biological activity and target selectivity.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds, with studies reporting potent cytotoxic effects against a variety of cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 3 | Mouse Colon (Colon 38, CT-26) | 2.5 µg/mL | [6] |

| Compound 2b | Cervical (HeLa) | 0.11 µg/mL | [7] |

| Compound 2a | Liver (Hep3B) | 2.77 µg/mL | [7] |

| Compound 2c | Breast (MCF-7) | 1.59 µg/mL | [7] |

| Compound 2d | Cervical (HeLa) | 15.48 µg/mL | [8] |

| Compound 2d/2e | Liver (Hep3B) | ~23 µg/mL | [8] |

| Compound 2e | Melanoma (B16F1) | 0.079 µM | [5][9] |

| Compound 8 | Liver (HepG2) | 0.84 µM | [10] |

| Compound 10a | Liver (HepG2) | 0.79 µM |[10] |

Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl rings are crucial for anticancer potency. For example, halogen (Cl, F) and dimethoxy substitutions on the phenyl rings can enhance cytotoxic activity.[5][11] Specific molecular targets have been identified, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Signal Transducer and Activator of Transcription 3 (STAT3), which are key regulators of tumor growth and survival.[6][10]

Caption: Inhibition of the VEGFR2 signaling pathway.

Anti-inflammatory Activity

Several isoxazole-carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 2: COX Enzyme Inhibition Data

| Compound ID | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| A13 | 64 nM | 13 nM | 4.63 | [11] |

| B2 | >4 µM | ~0.19 µM | 20.7 | [11] |

| 2b | 0.391 µg/mL | - | - | [7] |

| 2a | - | - | 1.44 |[7] |

The data indicates that specific substitution patterns can confer high potency and selectivity for COX-2 over COX-1, which is a desirable characteristic for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[11] The 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other were found to promote ideal binding interactions with the COX-2 enzyme.[11]

Neuromodulatory Activity

Certain isoxazole-carboxamide derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in neurotransmission.[12][13][14][15] Dysregulation of these receptors is implicated in neurodegenerative diseases like Parkinson's.[13]

Table 3: AMPA Receptor Inhibition

| Compound ID | Target | IC50 Value | Reference |

|---|---|---|---|

| ISX-11 | GluA2 / GluA2/3 | 4.4 µM / 4.62 µM | [12][13] |

| ISX-8 | GluA2 / GluA2/3 | 4.6 µM / 4.79 µM | [13] |

| CIC-1 | AMPA Receptor | 8-fold current reduction | [15] |

| CIC-2 | AMPA Receptor | 7.8-fold current reduction |[15] |

These compounds have been shown to potently inhibit AMPA receptor currents, highlighting their potential for treating conditions characterized by excitotoxicity.[13][15]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to the drug discovery process.

General Synthesis of Phenyl-isoxazole-carboxamide Derivatives (2a-2f)

This protocol is adapted from studies focused on creating a library of isoxazole-carboxamide compounds for biological screening.[5]

-

Preparation: Dissolve 5-methyl-3-phenylisoxazole-4-carboxylic acid (1 equivalent, e.g., 3 mmol) in dichloromethane (DCM).

-

Activation: Add 4-dimethylaminopyridine (DMAP; 0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC; 1.1 equivalents) to the solution.

-

Stirring: Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 30 minutes to activate the carboxylic acid.

-

Coupling: Add the desired aniline derivative (1.05 equivalents) to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up and Purification: Upon completion, wash the reaction mixture with appropriate aqueous solutions, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., n-hexane:ethyl acetate).[5]

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

In Vitro Cytotoxicity (MTS Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole-carboxamide derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTS Reagent Addition: After the incubation period, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of compounds against COX enzymes.[11]

-

Enzyme Preparation: Use a commercial COX inhibitor screening assay kit containing human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

-

Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells and incubate for a set time (e.g., 15 minutes) at room temperature.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

-

Reaction Termination and Detection: After a brief incubation (e.g., 2 minutes), stop the reaction and measure the amount of prostaglandin F2α (PGF2α) produced using a colorimetric or fluorescent method as per the kit's instructions.

-

IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration.[11]

Conclusion and Future Outlook

The this compound scaffold is a versatile and highly valuable core in modern drug discovery. The research highlighted in this guide demonstrates its potential in developing potent and selective inhibitors for various therapeutic targets in oncology, inflammation, and neurology. The straightforward synthesis allows for extensive chemical modification, enabling fine-tuning of pharmacological properties through detailed SAR studies. Future research will likely focus on optimizing the ADME-T (absorption, distribution, metabolism, excretion, and toxicity) profiles of lead compounds and exploring novel drug delivery strategies, such as nano-emulgels, to enhance their therapeutic efficacy.[5][9]

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Isoxazole-5-Carboxamide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this class of compounds, with a focus on their anticancer and analgesic/anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to this compound Compounds

This compound derivatives are a class of heterocyclic organic compounds characterized by a central isoxazole ring linked to a carboxamide group at the 5-position. This structural motif has proven to be a versatile template for the design of potent and selective modulators of various biological targets. The inherent electronic properties and geometric constraints of the isoxazole ring, coupled with the hydrogen bonding capabilities of the carboxamide linkage, contribute to the diverse pharmacological activities observed in this compound class. These activities include, but are not limited to, anticancer, analgesic, anti-inflammatory, antimicrobial, and neuroprotective effects.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as potential anticancer agents. These compounds have demonstrated cytotoxic effects against a wide range of cancer cell lines, often with promising potency and selectivity.

Mechanism of Action

The anticancer activity of this compound compounds is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

-

Induction of Apoptosis: Several this compound derivatives have been shown to trigger the intrinsic apoptotic pathway. This is characterized by the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, including caspase-3.[1] Activated caspase-3 is responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Arrest at the G2/M phase is a common mechanism, often associated with the modulation of the cyclin B1/CDK1 complex, which is crucial for entry into mitosis.[3][4] Some derivatives have also been reported to induce S-phase arrest, potentially through the inhibition of cyclin A/CDK2 activity.[5][6]

Signaling Pathways

The anticancer effects of this compound compounds are mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

Apoptosis Induction Pathway:

References

- 1. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

- 5. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Isoxazole-5-Carboxamides in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-5-carboxamide derivatives have emerged as a promising class of heterocyclic compounds with significant potential in oncology. Exhibiting a broad spectrum of anti-cancer activities, these molecules have been the subject of extensive research to elucidate their precise mechanisms of action. This technical guide provides a comprehensive overview of the core molecular pathways through which isoxazole-5-carboxamides exert their cytotoxic effects on cancer cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in the advancement of novel cancer therapeutics based on this versatile chemical scaffold.

Core Mechanisms of Action

Current research indicates that this compound derivatives primarily induce cancer cell death through two interconnected mechanisms: the induction of apoptosis and the arrest of the cell cycle. Furthermore, a key molecular target for some of these compounds is the Heat Shock Protein 90 (Hsp90).

Induction of Apoptosis: The Intrinsic Pathway

Isoxazole-5-carboxamides have been shown to trigger programmed cell death, or apoptosis, predominantly through the intrinsic (mitochondrial) pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

The proposed mechanism involves the ability of this compound derivatives to disrupt the balance between these pro- and anti-apoptotic proteins. It is suggested that these compounds can downregulate the expression of anti-apoptotic proteins like Bcl-2, while simultaneously upregulating the expression of pro-apoptotic proteins such as Bax.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in the apoptotic cascade. MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This, in turn, activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, leading to the systematic dismantling of the cell.

Figure 1: Proposed intrinsic apoptosis pathway induced by isoxazole-5-carboxamides.

Cell Cycle Arrest at the G2/M Phase

In addition to inducing apoptosis, this compound derivatives have been observed to cause a halt in the cell cycle progression, specifically at the G2/M transition phase. This prevents cancer cells from entering mitosis and undergoing cell division.

The key molecular player in the G2/M transition is the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex. The activation of this complex is essential for the cell to enter mitosis. Studies suggest that certain this compound derivatives can lead to a reduction in the levels of CDK1.[3][4] By decreasing the availability of CDK1, these compounds prevent the formation of the active CDK1/Cyclin B1 complex, thereby arresting the cell cycle at the G2 phase.

Figure 2: Mechanism of G2/M cell cycle arrest by isoxazole-5-carboxamides.

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2a | Colo205 | Colon Adenocarcinoma | 9.179 | [1] |

| HepG2 | Hepatocellular Carcinoma | 7.55 | [1] | |

| B16F1 | Melanoma | 40.85 | [1] | |

| HeLa | Cervical Adenocarcinoma | >100 | [1] | |

| 2e | B16F1 | Melanoma | 0.079 | [1] |

| 2e (Nano-emulgel) | B16F1 | Melanoma | 0.039 | [1] |

| Doxorubicin (Control) | B16F1 | Melanoma | 0.056 | [1] |

| ISX-11 | HEK293T (expressing GluA2) | - | 4.4 | [5] |

| ISX-8 | HEK293T (expressing GluA2) | - | 4.6 | [5] |

| 2b | HeLa | Cervical Adenocarcinoma | 0.11 µg/ml | [6] |

| 2a | Hep3B | Hepatocellular Carcinoma | 2.774 µg/ml | [6] |

| 2b | Hep3B | Hepatocellular Carcinoma | 3.621 µg/ml | [6] |

| 2c | MCF-7 | Breast Carcinoma | 1.59 µg/ml | [6] |

| 3d | MCF-7 | Breast Carcinoma | 43.4 | [7] |

| MDA-MB-231 | Breast Carcinoma | 35.9 | [7] | |

| 4d | MCF-7 | Breast Carcinoma | 39.0 | [7] |

| MDA-MB-231 | Breast Carcinoma | 35.1 | [7] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is used to determine the IC50 values of the synthesized compounds.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product. The absorbance is then measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3: Workflow for the in vitro cytotoxicity MTS assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry technique is employed to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for a defined period (e.g., 24, 48 hours).

-

Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest (e.g., Bcl-2, Bax, Caspase-3, CDK1).

Methodology:

-

Protein Extraction: Cells are treated with the this compound derivative, and total protein is extracted using a suitable lysis buffer.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control protein (e.g., GAPDH, β-actin) is used to normalize the data.

Conclusion

The anticancer activity of this compound derivatives stems from their ability to induce apoptosis, primarily through the intrinsic mitochondrial pathway by modulating the expression of Bcl-2 family proteins, and to arrest the cell cycle at the G2/M phase by inhibiting CDK1. These mechanisms highlight the potential of this class of compounds as valuable leads in the development of novel and effective cancer therapies. Further research focusing on the specific upstream targets and the interplay between these pathways will be crucial for optimizing the therapeutic potential of isoxazole-5-carboxamides. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of these promising anti-cancer agents.

References

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

The Multifaceted Role of Isoxazole-5-Carboxamide in Medicinal Chemistry: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

The isoxazole-5-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic core has been ingeniously incorporated into a multitude of molecular designs, leading to the discovery of potent agents targeting a wide array of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a convergent approach, wherein a pre-formed isoxazole-5-carboxylic acid is coupled with a diverse range of amine building blocks. A common and efficient method for this amide bond formation is the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[1]

A general synthetic route commences with the synthesis of the isoxazole core, for instance, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, which can be prepared from appropriate starting materials. This carboxylic acid derivative is then activated with EDC and DMAP to form a highly reactive intermediate, which readily undergoes nucleophilic attack by an aniline derivative to furnish the final this compound product.[2]

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[5]

Quantitative Anticancer Activity Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | Colon 38 (mouse) | 2.5 µg/mL | [5] |

| CT-26 (mouse) | 2.5 µg/mL | [5] | |

| Compound 2d | Hep3B (liver) | ~23 µg/mL | [3] |

| HeLa (cervical) | 15.48 µg/mL | [3] | |

| Compound 2e | Hep3B (liver) | ~23 µg/mL | [3] |

| Compound 2a | MCF-7 (breast) | 39.80 µg/mL | [3] |

| Compound 2a | Colo205 (colon) | 9.179 | [6] |

| HepG2 (liver) | 7.55 | [6] | |

| Compound 2e | B16F1 (melanoma) | 0.079 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Certain this compound derivatives have been shown to exert their anticancer effects by inhibiting the JAK/STAT and Akt signaling pathways, which are often dysregulated in cancer.

Anti-inflammatory and Analgesic Activity

A significant number of this compound derivatives have been investigated for their anti-inflammatory and analgesic properties.[1] The primary mechanism for their anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Quantitative Anti-inflammatory and Analgesic Data

| Compound ID | Assay | Result | Reference |

| A13 | COX-1 Inhibition | IC50 = 64 nM | [1] |

| COX-2 Inhibition | IC50 = 13 nM | [1] | |

| B2 | Acetic Acid Writhing | High analgesic activity | [7] |

| Hot Plate Test | High analgesic activity | [7] |

Experimental Protocols

Commercial enzyme immunoassay (EIA) kits are commonly used to determine the inhibitory activity of compounds against COX-1 and COX-2.

-

Reagent Preparation: Prepare assay buffers, heme, and arachidonic acid (substrate) solutions as per the kit's instructions.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound at various concentrations. Incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping reagent, such as hydrochloric acid.

-

Prostaglandin Quantification: The amount of prostaglandin produced is quantified using a colorimetric or fluorometric method as detailed in the kit protocol.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

This is a common in vivo model for assessing peripheral analgesic activity.

-

Animal Acclimatization: Acclimate mice to the experimental environment.

-

Compound Administration: Administer the test compound or a vehicle control to the mice, typically via oral or intraperitoneal injection.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes), inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes over a specific period (e.g., 20-30 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

This test is used to evaluate centrally acting analgesics.

-

Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Baseline Measurement: Determine the baseline reaction time for each mouse by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.

-

Compound Administration: Administer the test compound or vehicle control.

-

Post-treatment Measurement: At various time points after administration, place the mouse back on the hot plate and measure the reaction time again.

-

Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.

Mechanism of COX Inhibition

Antimicrobial Activity

The this compound scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]

Quantitative Antimicrobial Activity Data

| Compound ID | Microorganism | MIC (mg/mL) | Reference |

| A8 | Pseudomonas aeruginosa | 2.00 | [1] |

| Klebsiella pneumoniae | 2.00 | [1] | |

| Candida albicans | 2.00 | [1] | |

| A9 | Pseudomonas aeruginosa | 2.00 | [1] |

| Candida albicans | 2.00 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Logical Workflow for Antimicrobial Screening

Conclusion

The this compound core represents a highly fruitful scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of large and diverse chemical libraries, which, when coupled with robust biological screening, has led to the identification of compounds with potent and selective activities. The data and protocols presented in this guide underscore the significant progress made in understanding the medicinal chemistry of isoxazole-5-carboxamides. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, further elucidating their mechanisms of action at the molecular level, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this versatile chemical entity holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Isoxazole-5-carboxamide Core: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The isoxazole-5-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities with a focus on anticancer properties, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Synthesis

The this compound core consists of a five-membered isoxazole ring with a carboxamide group at the 5-position. The general structure allows for substitutions at various positions, most notably on the nitrogen of the carboxamide and at the 3-position of the isoxazole ring, providing a rich landscape for structure-activity relationship (SAR) studies.

General Synthesis Pathway

A common and effective method for the synthesis of N-aryl-isoxazole-5-carboxamides involves the coupling of a pre-formed isoxazole-5-carboxylic acid with a desired aniline derivative. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

A Technical Guide to the Spectroscopic Analysis of Novel Isoxazole-5-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies employed in the characterization of novel isoxazole-5-carboxamide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Accurate structural elucidation and purity assessment are critical for establishing structure-activity relationships (SAR) and advancing drug discovery efforts. This document outlines detailed experimental protocols, presents key spectroscopic data in a structured format, and illustrates the analytical workflow.

Introduction to this compound Derivatives

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] When functionalized with a carboxamide group at the 5-position, these scaffolds serve as versatile pharmacophores in the design of new therapeutic agents. The synthesis of these derivatives often involves the coupling of a substituted isoxazole-5-carboxylic acid with various aniline or amine derivatives.[1][5] Spectroscopic analysis is indispensable for confirming the successful synthesis and purity of these target molecules.

Experimental Workflow for Spectroscopic Analysis

The structural confirmation of newly synthesized this compound derivatives typically follows a systematic analytical workflow. This process involves a combination of spectroscopic techniques to provide orthogonal information, ensuring a comprehensive and unambiguous characterization of the molecule.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of novel this compound derivatives.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for the spectroscopic analysis of this compound derivatives.[1][5][6][7]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound derivatives.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent depends on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: Bruker Avance III HD spectrometer (or equivalent) operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[6][7]

-

¹H NMR:

-

Acquire spectra at room temperature.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or TMS.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Acquire proton-decoupled spectra.

-

Chemical shifts (δ) are reported in ppm relative to the solvent peak.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, and a longer relaxation delay (e.g., 2-10 seconds) to ensure proper quantification of all carbon signals.

-

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory or a pellet holder.

-

Measurement: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Presentation: Report the absorption frequencies (ν) in wavenumbers (cm⁻¹).

-

3.3. High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the synthesized compound, which in turn allows for the confirmation of its elemental composition.

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: Waters LCT Premier XE Mass Spectrometer (or a similar high-resolution instrument) with an electrospray ionization (ESI) source is commonly used.[1][5]

-

Ionization Mode: ESI in positive ion mode ([M+H]⁺) is typical for these compounds.

-

Data Analysis: The measured mass-to-charge ratio (m/z) is compared with the calculated mass for the expected molecular formula. A mass accuracy within 5 ppm is generally considered acceptable for confirmation.

-

3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Use quartz cuvettes for the measurement.

-

-

Instrumentation and Data Acquisition:

Spectroscopic Data Summary

The following tables summarize characteristic spectroscopic data for representative this compound derivatives, compiled from various research articles.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton Assignment | Chemical Shift Range (ppm) | Multiplicity | Notes |

| Amide N-H | 8.27 - 10.66 | Singlet | Position is solvent and concentration dependent.[1][5] |

| Aromatic H (Phenyl/Substituted Phenyl) | 7.00 - 8.50 | Multiplet, Doublet, Singlet | Depends on the substitution pattern.[1][5] |

| Isoxazole H-4 | ~6.40 - 6.64 | Singlet | For 3,5-disubstituted isoxazoles.[8][9] |

| Isoxazole CH₃ | ~2.60 - 2.75 | Singlet | For 5-methylisoxazole derivatives.[1][5] |

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon Assignment | Chemical Shift Range (ppm) | Notes |

| Carboxamide C=O | ~158 - 174 | [1][5] |

| Isoxazole C-3 | ~150 - 165 | |

| Isoxazole C-4 | ~100 - 112 | |

| Isoxazole C-5 | ~168 - 175 | [5] |

| Aromatic C | ~110 - 160 | Depends on the substitution pattern. |

| Isoxazole CH₃ | ~12 - 14 | For 5-methylisoxazole derivatives.[1][5] |

Table 3: Characteristic FT-IR Absorption Frequencies (ν, cm⁻¹)

| Functional Group | Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Amide) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Amide I) | 1650 - 1680 | Stretching[1] |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C=N (Isoxazole) | ~1600 - 1625 | Stretching[6] |

| N-O (Isoxazole) | ~1400 | Stretching[10] |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Compound Example | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | C₁₈H₁₃F₃N₂O₃ | 363.0958 | 363.0957 | [1] |

| 3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | C₁₉H₁₈ClN₂O₄ | 373.0955 | 373.0954 | [5] |

| N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | C₁₉H₁₇Cl₂N₂O₄ | 407.0565 | 407.0558 | [5] |

Potential Signaling Pathway Involvement

Many this compound derivatives have been investigated for their anticancer properties.[1][3][5] One of the common mechanisms through which anticancer agents exert their effects is by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified representation of the intrinsic (mitochondrial) apoptosis pathway, which can be modulated by small molecules.

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for anticancer this compound derivatives.

Conclusion

The combination of NMR, FT-IR, HRMS, and UV-Vis spectroscopy provides a robust framework for the comprehensive characterization of novel this compound derivatives. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the accurate and efficient structural elucidation of these promising therapeutic agents. Adherence to these systematic analytical practices is essential for advancing the understanding of their structure-activity relationships and accelerating their development pipeline.

References

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Therapeutic Promise of Isoxazole-5-Carboxamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-5-carboxamide analogs have emerged as a promising class of heterocyclic compounds with a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of their synthesis, biological activities, and mechanisms of action, with a focus on their anticancer, antioxidant, analgesic, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

The isoxazole ring is a key pharmacophore found in several clinically approved drugs, and its derivatives have been extensively studied for their diverse pharmacological activities. The this compound scaffold, in particular, has proven to be a versatile template for the design of potent and selective modulators of various biological targets.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through several synthetic routes. A common and effective method involves the coupling of a substituted isoxazole-5-carboxylic acid with a variety of aniline or amine derivatives. This amide bond formation is typically facilitated by the use of coupling agents.

A general synthetic workflow is depicted below:

Therapeutic Potential and Biological Activities

This compound analogs have demonstrated significant activity in a range of preclinical studies, highlighting their potential as therapeutic agents for various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have shown cytotoxicity against a variety of cancer cell lines, including those of the breast, colon, liver, and leukemia.[1]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various this compound analogs are summarized in the table below, with IC50 values representing the concentration required to inhibit 50% of cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | MCF-7 (Breast) | 5.2 | [1] |

| Analog 2 | HCT116 (Colon) | 3.8 | [1] |

| Analog 3 | HepG2 (Liver) | 7.1 | [2] |

| Analog 4 | K-562 (Leukemia) | 2.5 | [1] |

| Analog 5 | HeLa (Cervical) | 15.48 µg/mL | [1] |

| Analog 6 | Hep3B (Liver) | ~23 µg/mL | [1] |

Mechanisms of Anticancer Action

The anticancer activity of this compound analogs is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

-

Induction of Apoptosis: These compounds can trigger the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This leads to the activation of caspase-3, a key executioner of apoptosis.[3]

-

Cell Cycle Arrest: Certain analogs have been shown to arrest the cell cycle at the G2/M phase. This is often associated with the modulation of key cell cycle regulatory proteins, such as Cyclin B1 and CDK1.[4][5]

-

Inhibition of Signaling Pathways: this compound derivatives have also been found to inhibit key signaling pathways that are often dysregulated in cancer, such as the JAK/STAT and Akt pathways. By inhibiting the phosphorylation of STAT3 and Akt, these compounds can suppress tumor cell proliferation, survival, and angiogenesis.[6][7][8]

Antioxidant Activity

Several this compound analogs have demonstrated potent antioxidant properties. They can scavenge free radicals, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9]

Quantitative Data on Antioxidant Activity

| Compound ID | DPPH Scavenging IC50 (µM) | Reference |

| Analog A | 15.2 | [9] |

| Analog B | 21.7 | [9] |

| Analog C | 12.5 | [10] |

Analgesic and Anti-inflammatory Activity

This compound derivatives have also been investigated for their analgesic and anti-inflammatory effects. Their mechanism of action in this context is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[11][12]

Quantitative Data on Anti-inflammatory Activity

| Compound ID | COX-2 Inhibition IC50 (nM) | Reference |

| Analog X | 150 | [6] |

| Analog Y | 210 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the therapeutic potential of this compound analogs.

Synthesis of 3-substituted-isoxazole-4-carboxamide derivatives[11]

-

Preparation of 3-substituted-isoxazole-4-carboxylic acid:

-

A mixture of the appropriate aldehyde or ketone, hydroxylamine hydrochloride, and a suitable base (e.g., sodium acetate) in a solvent such as ethanol is heated to form the corresponding oxime.

-

The oxime is then reacted with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a dehydrating agent (e.g., concentrated sulfuric acid) or a Lewis acid to yield the isoxazole-4-carboxylate ester.

-

Subsequent hydrolysis of the ester group affords the desired 3-substituted-isoxazole-4-carboxylic acid.

-

-

Amide Coupling:

-

The synthesized isoxazole-4-carboxylic acid is dissolved in an appropriate solvent (e.g., dichloromethane or DMF).

-

A coupling agent (e.g., EDC, DCC, or HATU) and, if necessary, an activating agent (e.g., HOBt) are added to the solution.

-

The desired amine or aniline derivative is then added to the reaction mixture.

-

The reaction is stirred at room temperature or elevated temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The final product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

-

MTS Cell Viability Assay[2]

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analogs for 24-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

DPPH Radical Scavenging Assay[9]

-

Prepare a stock solution of the this compound analog in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Acetic Acid-Induced Writhing Test (Analgesic Activity)[12]

-

Acclimate male Swiss albino mice to the experimental environment.

-

Administer the this compound analog or vehicle control intraperitoneally (i.p.) or orally (p.o.).

-

After a specific pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), inject 0.6% acetic acid solution (10 mL/kg) i.p. to induce writhing.

-

Immediately place the mice in individual observation chambers and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).

-

Calculate the percentage of inhibition of writhing compared to the vehicle control group.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

-

Use Wistar rats or Swiss albino mice for the experiment.

-

Measure the initial paw volume of the animals using a plethysmometer.

-

Administer the this compound analog or vehicle control orally or intraperitoneally.

-

After a pre-treatment period, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

This compound analogs represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, oxidative stress, pain, and inflammation warrants further investigation. The detailed synthetic protocols and biological assays provided in this guide are intended to facilitate the continued exploration of this important class of compounds, with the ultimate goal of developing novel and effective therapeutic agents. The insights into their mechanisms of action, particularly their ability to modulate key signaling pathways, offer a solid foundation for the rational design of next-generation this compound-based drugs.

References

- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bisacylimidoselenocarbamates cause G2/M arrest associated with the modulation of CDK1 and Chk2 in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 6. Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Akt as strategy to kill cancer cells using 3-substituted 5-anilinobenzo[c]isoxazolequinones: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole-5-Carboxamide Scaffold: A Versatile Architectural Blueprint in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has cemented its status as a privileged scaffold in the field of medicinal chemistry.[1] Its unique electronic characteristics and its capacity to serve as a bioisosteric replacement for other functional groups have propelled the development of a diverse array of therapeutic agents.[1] Among the various isoxazole derivatives, the isoxazole-5-carboxamide core has emerged as a particularly fruitful template for the design of novel drug candidates, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive examination of the this compound scaffold in drug discovery, detailing its synthesis, biological activities, and therapeutic potential, supported by quantitative data, experimental protocols, and mechanistic visualizations.

Therapeutic Landscape of this compound Derivatives

The versatility of the isoxazole nucleus is underscored by its presence in a range of marketed drugs with diverse therapeutic applications, including the antibacterial agent sulfamethoxazole, the selective COX-2 inhibitor valdecoxib, and the immunomodulatory drug leflunomide.[1] The this compound moiety, in particular, has been incorporated into a multitude of investigational compounds targeting a wide spectrum of diseases, from cancer and infectious diseases to inflammatory disorders and neurological conditions.[1][2]

Synthesis of the this compound Scaffold

The construction of the this compound core is well-established in synthetic organic chemistry. A prevalent and adaptable strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, followed by amidation.[1] Another common approach is the coupling reaction between a pre-formed isoxazole-5-carboxylic acid and a desired amine.

General Experimental Protocols

Method 1: Synthesis via 1,3-Dipolar Cycloaddition and Amidation

A general protocol for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylate, a key intermediate, involves a 1,3-dipolar cycloaddition.[3]

-

Generation of the Nitrile Oxide: An appropriate aryl aldoxime is dissolved in a suitable solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine). An oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) is then slowly added at low temperature (e.g., in an ice bath). The reaction progress is monitored by Thin Layer Chromatography (TLC).[3]

-

Cycloaddition: Once the nitrile oxide formation is complete, the dipolarophile, such as ethyl propiolate, is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until the nitrile oxide is consumed, as monitored by TLC.[3]

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

-

Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. To avoid this, anhydrous conditions and a neutral workup are recommended.[3]

-

Amidation: The isoxazole-5-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane (DCM).[4][5]

Method 2: Direct Amidation of Isoxazole-5-Carboxylic Acid

This method is employed when the isoxazole-5-carboxylic acid is commercially available or synthesized through other routes.

-

Activation: The isoxazole-5-carboxylic acid is dissolved in an appropriate solvent (e.g., DCM). A coupling agent (e.g., EDC or oxalyl chloride) and a base (e.g., triethylamine or DMAP) are added.[5][6]

-

Coupling: The desired amine derivative is then added to the reaction mixture, which is stirred at room temperature for a specified period (e.g., 24-48 hours).[5]

-

Workup and Purification: The reaction is worked up by washing with aqueous solutions (e.g., 1% NaHCO3 and brine) and the organic layer is dried and concentrated. The final product is purified by column chromatography.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Isoxazole-5-carboxamides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazole-5-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The isoxazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of isoxazole-5-carboxamides, primarily focusing on the widely employed amide coupling reaction between an isoxazole-5-carboxylic acid and a primary or secondary amine.

General Synthesis Scheme